

# A Technical Guide to the Biosynthesis of Dicafeoylquinic Acids in Plants

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## Compound of Interest

Compound Name: 3,4-Dicafeoylquinic acid

Cat. No.: B1237887

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## Introduction

Dicafeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, renowned for their significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. As interest in these natural products for drug development and nutraceutical applications grows, a thorough understanding of their biosynthesis in plants is paramount. This technical guide provides an in-depth overview of the core biosynthetic pathways of DCQAs, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and development in this field.

## Core Biosynthesis Pathways

The biosynthesis of DCQAs is intricately linked to the broader phenylpropanoid and shikimate pathways, which are central to the production of a wide array of secondary metabolites in plants. The immediate precursors for DCQA synthesis are derived from these pathways: quinic acid from the shikimate pathway and caffeoyl-CoA from the phenylpropanoid pathway.

Several enzymatic steps are crucial for the formation of DCQAs. The key enzymes involved include:

- Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

- Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
- 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.
- p-Coumaroyl ester 3'-hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety of p-coumaroyl-quinic acid or p-coumaroyl-shikimate to a caffeoyl moiety.
- Hydroxycinnamoyl-CoA:shikimate/quinic acid hydroxycinnamoyl transferase (HCT): This versatile enzyme can transfer hydroxycinnamoyl groups to both shikimate and quinic acid.
- Hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyl transferase (HQT): An enzyme with a higher affinity for quinic acid, playing a pivotal role in the synthesis of chlorogenic acid (5-caffeoylquinic acid), a direct precursor to DCQAs.<sup>[1][2]</sup>

The formation of DCQAs can occur through several proposed routes. A primary pathway involves the acylation of a monocaffeoylquinic acid (like chlorogenic acid) with a second caffeoyl group. This can be catalyzed by enzymes with chlorogenate:chlorogenate transferase (CCT) activity, a function that has been attributed to HQT under specific subcellular conditions.<sup>[3][4][5]</sup> Specifically, in the acidic environment of the plant vacuole where chlorogenic acid can accumulate to high concentrations, HQT can utilize one molecule of chlorogenic acid as an acyl donor and another as an acceptor to synthesize dicafeoylquinic acids.<sup>[3][4][6]</sup> Another proposed pathway involves the enzyme isochlorogenate synthase (ICS), which can synthesize 3,5-diCQA from 5-CQA and caffeoyl-CoA.<sup>[7]</sup>

## Signaling Pathways and Regulation

The biosynthesis of DCQAs is not static but is dynamically regulated in response to various internal and external stimuli. Abiotic stressors, such as ultraviolet (UV-C) radiation, have been shown to significantly upregulate the expression of key biosynthetic genes, including PAL, C4H, 4CL, HCT, and C3'H.<sup>[8][9][10][11]</sup> This induction of gene expression leads to an increased accumulation of DCQAs, suggesting a role for these compounds in plant defense mechanisms against environmental stressors.

## Quantitative Data

A critical aspect of understanding and manipulating DCQA biosynthesis is the availability of quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative findings from the literature.

**Table 1: Kinetic Parameters of HQT Enzymes from Artichoke (*Cynara cardunculus* subsp. *scolymus*)[1]**

Enzyme	Substrate (Acyl Donor)	Substrate (Acyl Acceptor)	K <sub>m</sub> (μM)	V <sub>max</sub> (nkat/mg protein)
HQT1	Caffeoyl-CoA	Quinate	13 ± 2	10.3 ± 0.9
HQT1	p-Coumaroyl-CoA	Quinate	20 ± 3	8.1 ± 0.7
HQT1	Caffeoyl-CoA	Shikimate	110 ± 15	1.2 ± 0.2
HQT2	Caffeoyl-CoA	Quinate	25 ± 4	2.5 ± 0.3
HQT2	p-Coumaroyl-CoA	Quinate	15 ± 2	5.8 ± 0.6
HQT2	Caffeoyl-CoA	Shikimate	250 ± 30	0.5 ± 0.1

Note: nkat = nanomoles of substrate converted per second.

**Table 2: Concentration of Caffeoylquinic Acid Derivatives in Korean Mountainous Vegetables (Chwinamul)[12]**

Plant Species	3,4-diCQA (μmol/g)	3,5-diCQA (μmol/g)	4,5-diCQA (μmol/g)	5-CQA (μmol/g)	3-CQA (μmol/g)
Aster scaber	2.01	1.87	1.56	10.23	25.43
Solidago virgaurea var. gigantea	0	0	0	63.00	0
Ligularia fischeri	1.54	2.11	1.89	15.67	33.12
Syneilesis palmata	0	0	0	25.34	45.11

**Table 3: Concentration of Dicafeoylquinic Acid Isomers in Artichoke Heads, Juice, and Pomace[13]**

Sample	1,3-diCQA (Cynarin) (mg/kg)	1,5-diCQA (mg/kg)	3,4-diCQA (mg/kg)	3,5-diCQA (mg/kg)	4,5-diCQA (mg/kg)
Artichoke Heads	150	3890	250	1200	450
Artichoke Juice	1800	50	100	300	150
Artichoke Pomace	200	3269	200	1000	400

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DCQA biosynthesis.

### Protocol 1: Extraction of Dicafeoylquinic Acids from Plant Tissues[14][15]

- Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.
- Extraction Solvent: Prepare an 80% methanol in water (v/v) solution.
- Extraction Procedure:
  - Weigh approximately 1 gram of the powdered plant material into a conical flask.
  - Add 20 mL of the extraction solvent.
  - Sonicate the mixture for 30 minutes in an ultrasonic bath.
  - Agitate the mixture on a shaker at room temperature for 1 hour.
  - Centrifuge the extract at 4000 rpm for 15 minutes.
  - Collect the supernatant.
  - Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.
  - Combine the supernatants.
- Filtration: Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
- Storage: Store the filtered extract at -20°C until analysis.

## Protocol 2: HPLC-DAD Analysis of DicaFFEoylquinic Acids[16][17][18]

- HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
  - Solvent A: 0.1% Formic acid in water.
  - Solvent B: Acetonitrile.

- Gradient Elution:
  - 0-5 min: 10% B
  - 5-30 min: Linear gradient from 10% to 40% B
  - 30-35 min: Linear gradient from 40% to 100% B
  - 35-40 min: 100% B
  - 40-45 min: Linear gradient from 100% to 10% B
  - 45-50 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: Monitor at 325 nm for dicaffeoylquinic acids.
- Quantification: Use external standards of known concentrations for each DCQA isomer to generate a calibration curve.

## Protocol 3: LC-MS/MS Analysis for Isomer Discrimination[19][20][21][22][23]

- LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).
- Column: A C18 or phenyl-hexyl reversed-phase column suitable for high-resolution separation.
- Mobile Phase:
  - Solvent A: 0.1% Formic acid in water.

- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient to achieve separation of the isomers (to be optimized based on the specific column and instrument).
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MS/MS Parameters:
  - Precursor Ion Scan: Scan for the deprotonated molecular ion  $[M-H]^-$  of DCQAs ( $m/z$  515.1).
  - Product Ion Scan (MS2): Fragment the precursor ion to generate characteristic product ions. Key fragment ions for DCQAs include  $m/z$  353 (loss of a caffeoyl group) and  $m/z$  191 (quinic acid).
  - Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific transitions (e.g., 515.1  $\rightarrow$  353.1, 515.1  $\rightarrow$  191.1).
- Isomer Discrimination: The relative abundance of fragment ions in the MS $_n$  spectra can be used to distinguish between different DCQA isomers.

## Protocol 4: Enzyme Extraction and HQT Activity Assay<sup>[1][2][13][24][25][26]</sup>

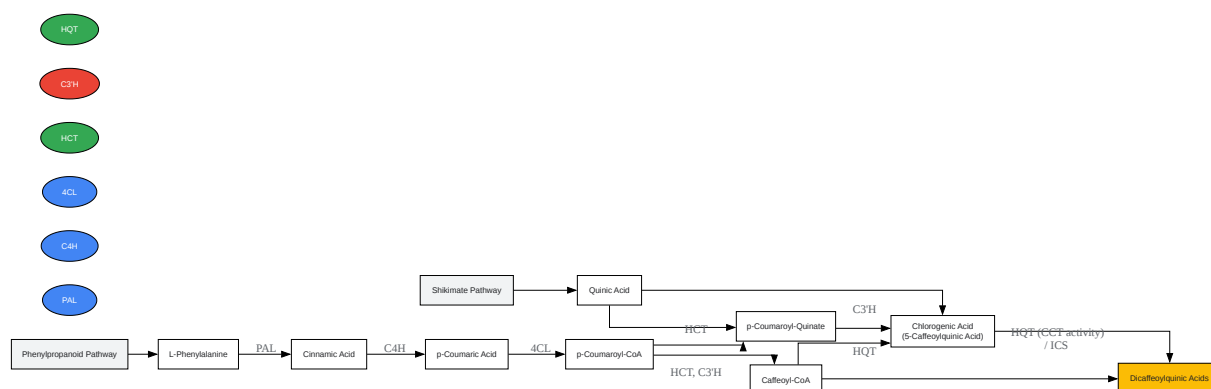
- Protein Extraction:
  - Grind frozen plant tissue to a fine powder in liquid nitrogen.
  - Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 1% PVPP).
  - Centrifuge at 14,000 rpm for 20 minutes at 4°C.
  - Collect the supernatant containing the crude protein extract.
  - Determine the protein concentration using a standard method (e.g., Bradford assay).

- HQT Activity Assay:
  - Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM DTT, 50  $\mu$ M caffeoyl-CoA, and 500  $\mu$ M quinic acid.
  - Enzyme Addition: Add a known amount of the protein extract (e.g., 10-50  $\mu$ g) to initiate the reaction.
  - Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
  - Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile or by heating.
  - Analysis: Analyze the reaction products by HPLC or LC-MS to quantify the amount of chlorogenic acid and/or dicaffeoylquinic acids formed.

## Visualization of Pathways and Workflows

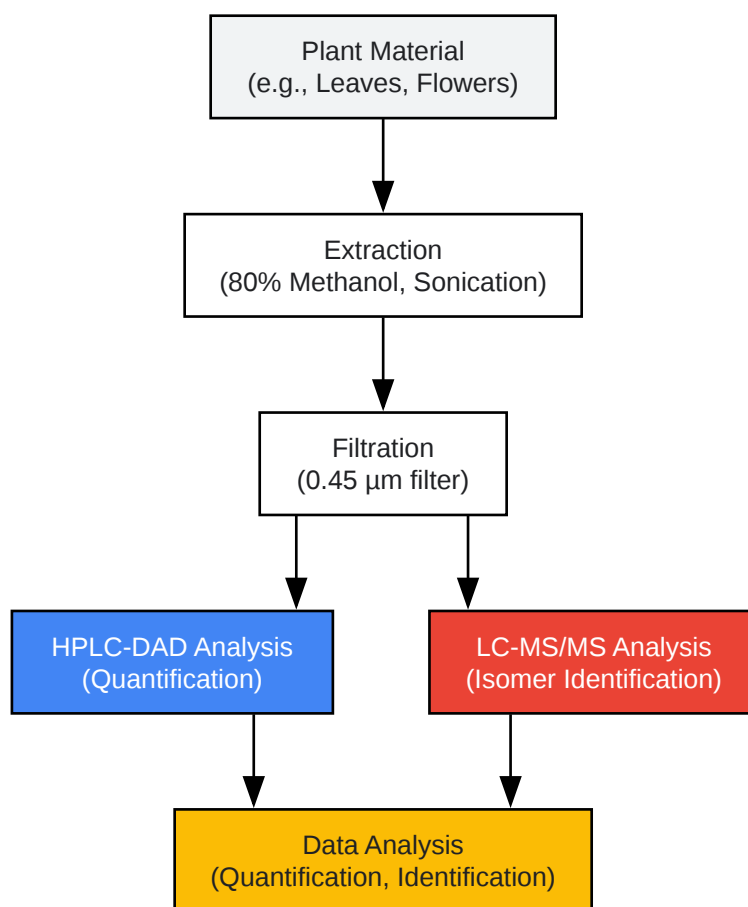
To provide a clearer understanding of the complex processes involved in DCQA biosynthesis and analysis, the following diagrams have been generated using the DOT language for Graphviz.





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Caption: Core biosynthesis pathway of dicaffeoylquinic acids.



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Caption: Experimental workflow for DCQA analysis from plant material.

## Conclusion

The biosynthesis of dicaffeoylquinic acids is a complex and highly regulated process that is integral to plant secondary metabolism. This technical guide has provided a comprehensive overview of the key pathways, enzymes, and regulatory mechanisms involved. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the fields of plant science, natural product chemistry, and drug development. A deeper understanding of these biosynthetic pathways will be instrumental in developing strategies for the enhanced production of these valuable compounds, either through metabolic engineering in plants or through biotechnological approaches in microbial systems. Further research into the specificities of the involved enzymes and the intricate regulatory networks will undoubtedly unlock new possibilities for harnessing the therapeutic potential of dicaffeoylquinic acids.

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